1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol
Description
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol is a fluorinated pyridine derivative characterized by a propan-2-ol backbone substituted with an amino group and a 5-fluoropyridin-3-yl moiety. The compound’s unique features—such as the fluorine atom at the pyridine 5-position and the stereochemistry of the propan-2-ol core—suggest applications in drug design, particularly for targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-amino-2-(5-fluoropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11FN2O/c1-8(12,5-10)6-2-7(9)4-11-3-6/h2-4,12H,5,10H2,1H3 |
InChI Key |
ZPHYAABUKWCRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Fluoropyridine Precursors
One of the primary routes involves nucleophilic substitution or amination of fluorinated pyridine derivatives under controlled conditions.
- Starting Materials: Fluorinated pyridines such as 2,3-difluoro-5-chloropyridine or 3-substituted-2,5,6-trifluoropyridines are commonly used as precursors.
- Amination Agents: Ammonia or hydrazine monohydrate are employed to introduce the amino group at the 2-position of the pyridine ring.
- 2,3-Difluoro-5-chloropyridine is reacted with aqueous ammonia in a sealed autoclave at 140°C for 20-24 hours, resulting in substitution of chlorine by an amino group to form 2-amino-3-fluoro-5-chloropyridine with yields around 84-85%.
- Alternatively, hydrazine monohydrate reacts with trifluoropyridine derivatives to form hydrazino intermediates, which are then reduced catalytically (e.g., Raney nickel catalyst under hydrogen atmosphere) to yield the desired aminopyridine derivatives.
Catalytic Hydrogenation of Hydrazino Intermediates
Advantages: This method offers mild reaction conditions and improved purity compared to direct amination with ammonia under high pressure.
Functional Group Transformation on Pyridinyl-Propan-2-ol
- The synthesis of the propan-2-ol side chain bearing the 5-fluoropyridin-3-yl group can be achieved through cross-coupling reactions (e.g., Suzuki coupling) or nucleophilic substitution on appropriately substituted pyridine derivatives.
- Subsequent introduction of the amino group at the 1-position of the propan-2-ol moiety can be achieved via reductive amination or substitution reactions depending on the precursor functionality.
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amination | 2,3-Difluoro-5-chloropyridine + NH3, 140°C, 20-24 h | 2-Amino-3-fluoro-5-chloropyridine |
| 2 | Hydrazine substitution | 3-Substituted trifluoropyridine + hydrazine monohydrate, 50-150°C, 2-10 h | 2-Hydrazino intermediate |
| 3 | Catalytic hydrogenation | Raney Ni catalyst, H2, 10-35°C, 10-30 h | 2-Aminopyridine derivative |
| 4 | Cross-coupling (optional) | Pd catalyst, aryl halides, base, toluene, 110°C, 12 h | Pyridinyl-propan-2-ol derivatives |
| 5 | Purification | Silica gel chromatography, prep-HPLC | Pure target compound |
Chemical Reactions Analysis
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems, including enzyme interactions and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Fluorine Substitution: The presence of fluorine in 1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 1-Amino-2-(pyridin-3-yl)propan-2-ol. Fluorine’s electron-withdrawing effects may influence binding affinity in biological targets .
Ring System Variations : Substituting pyridine with furan (933726-05-7) reduces aromaticity and basicity, which could impact interactions with π-π stacking or hydrogen-bonding motifs in drug-receptor complexes .
Key Observations :
- Hydrogenation Efficiency : The hydrogenation of nitro precursors (e.g., 1-Nitromethyl-1-(2-pyridinyl)propan-1-ol) using Pd/C catalysts achieves moderate-to-high yields (~60–81%) but may face challenges in stereochemical control, as seen in .
- Scalability: Commercial availability of analogs like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol suggests scalable synthetic routes, though specific protocols remain undisclosed .
Pharmacological and Physicochemical Properties
Key Observations :
- Data Gaps: Limited melting/boiling point data for halogenated propan-2-ol derivatives highlight the need for further experimental characterization.
Biological Activity
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an amino group and a fluorinated pyridine ring, suggest various interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 153.2 g/mol. The presence of the fluorine atom at the 5-position of the pyridine ring enhances its binding affinity to various biological targets due to the electron-withdrawing properties of fluorine, which can influence reactivity and stability.
This compound is believed to interact with specific enzymes and receptors, leading to inhibition or modulation of biological pathways. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that fluorinated pyridines can exhibit significant antimicrobial properties.
- Anticancer Potential : Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation.
Case Studies
- A study on related pyridine derivatives highlighted their ability to inhibit cancer cell lines, demonstrating low micromolar range activity against breast cancer cells. The derivatives induced apoptosis and disrupted microtubule formation, suggesting potential as anticancer agents .
- Another investigation focused on the synthesis and structure–activity relationships (SAR) of various fluorinated compounds, revealing that modifications in the pyridine ring significantly affected biological activity, particularly in inhibiting mycobacterial ATP synthase .
Comparative Analysis
The following table summarizes the structural features and biological activities of several compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino group, 5-fluoropyridine | Potential enzyme inhibitor; anticancer activity |
| 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-en-1-ol | Amino group instead of hydroxyl | Antimicrobial properties |
| 5-Fluoropyridin-3-ol | Lacks propene functionality | Limited biological activity compared to others |
Future Directions
Further research is necessary to fully elucidate the mechanisms of action for this compound. This includes:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Expanded SAR Studies : To optimize the structure for enhanced potency and selectivity against specific targets.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Q & A
Basic: What are the standard synthetic routes for preparing 1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves nitroalkene intermediates via condensation of 5-fluoropyridine-3-carbaldehyde with nitromethane in the presence of a base (e.g., KOH or NaH). Subsequent reduction of the nitro group (e.g., using LiAlH₄ or catalytic hydrogenation) yields the amino alcohol. Critical conditions include:
- Temperature control (0–5°C during condensation to prevent side reactions).
- Solvent selection (tetrahydrofuran or ethanol for optimal solubility and reaction efficiency).
- Catalyst optimization (e.g., Pd/C for hydrogenation to minimize over-reduction).
Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm (propanol CH₃), δ 3.5–4.0 ppm (OH and NH₂), and δ 8.2–8.5 ppm (fluoropyridinyl protons) confirm the backbone.
- ¹³C NMR : Signals for the fluoropyridinyl carbons (C-F coupling at ~160 ppm) and propanol carbons (~70 ppm for C-OH).
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) detects impurities (<2%).
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 201.2) validates molecular weight.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound across different experimental conditions?
Methodological Answer:
Contradictions often arise from pH-dependent solubility and oxidative degradation . To address this:
- Solubility Studies : Conduct pH-solubility profiling (e.g., 0.1 M HCl to pH 10) with UV-Vis spectroscopy. The compound shows maximal solubility in acidic buffers (pH 3–5) due to protonation of the amino group.
- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized ketones) form under basic conditions, necessitating storage at 2–8°C in inert atmospheres .
Advanced: What strategies are employed to achieve enantiomeric purity in the synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysis : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation of ketone intermediates (e.g., 5-fluoropyridinyl propanone).
- Kinetic Resolution : Enzymatic methods (lipases or acylases) selectively acetylate one enantiomer, achieving >98% ee.
- Chiral Chromatography : Preparative HPLC with amylose-based columns (e.g., Chiralpak IA) separates enantiomers post-synthesis.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Advanced: How does the electronic influence of the 5-fluoropyridin-3-yl group affect the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing fluorine at the 5-position of the pyridine ring:
- Deactivates the pyridinyl ring , directing electrophilic substitution to the 4-position (meta to fluorine).
- Enhances NH₂ nucleophilicity via resonance stabilization, favoring reactions with acyl chlorides or sulfonyl chlorides.
Experimental validation: - Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., benzoyl chloride vs. tosyl chloride) in THF.
- DFT Calculations : Simulate charge distribution to predict regioselectivity (e.g., NBO analysis at B3LYP/6-31G* level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
